molecular formula C10H11NOS B2987825 2-(3-Methylthiophene-2-carbonyl)butanenitrile CAS No. 1156890-03-7

2-(3-Methylthiophene-2-carbonyl)butanenitrile

Cat. No.: B2987825
CAS No.: 1156890-03-7
M. Wt: 193.26
InChI Key: OPRYCDTXDZOLAL-UHFFFAOYSA-N
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Description

2-(3-Methylthiophene-2-carbonyl)butanenitrile is an organic compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol . It is characterized by the presence of a thiophene ring substituted with a methyl group and a butanenitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(3-Methylthiophene-2-carbonyl)butanenitrile typically involves the reaction of 3-methylthiophene-2-carboxylic acid with butanenitrile under specific reaction conditions. The process may include steps such as esterification, followed by nitrile formation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(3-Methylthiophene-2-carbonyl)butanenitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(3-Methylthiophene-2-carbonyl)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophene-2-carbonyl)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-(3-Methylthiophene-2-carbonyl)butanenitrile can be compared with similar compounds such as:

Properties

IUPAC Name

2-(3-methylthiophene-2-carbonyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRYCDTXDZOLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)C1=C(C=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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